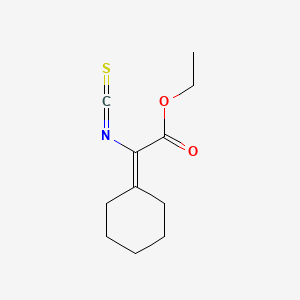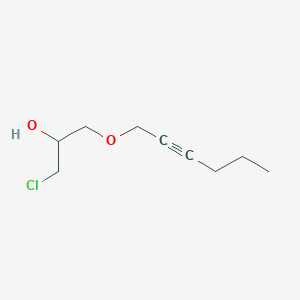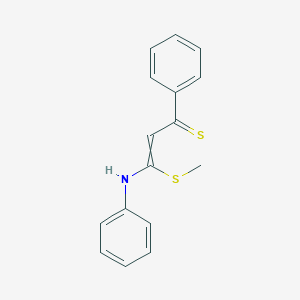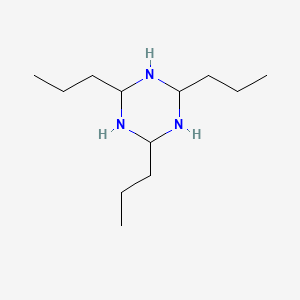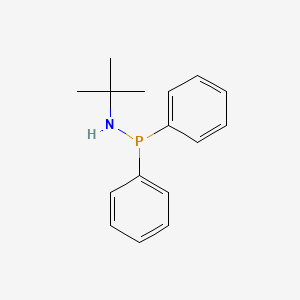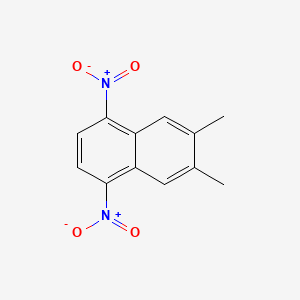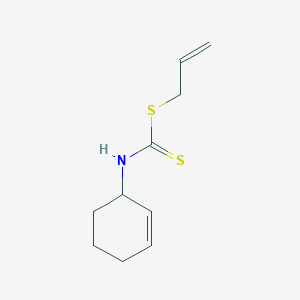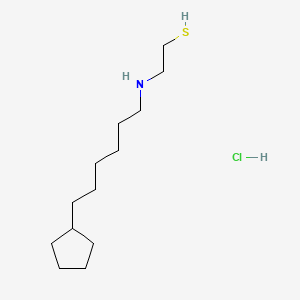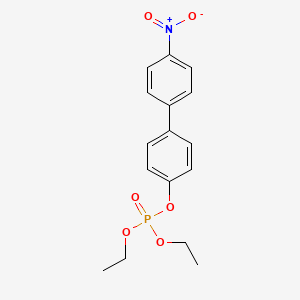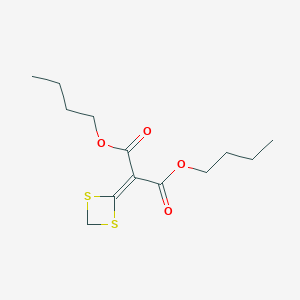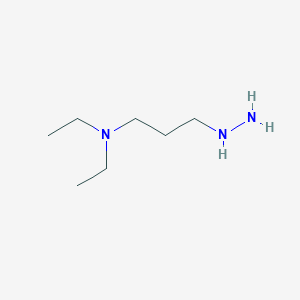![molecular formula C17H14 B14666113 2,11-Dihydro-1H-benzo[b]fluorene CAS No. 41593-26-4](/img/structure/B14666113.png)
2,11-Dihydro-1H-benzo[b]fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,11-Dihydro-1H-benzo[b]fluorene is a polycyclic aromatic hydrocarbon with the molecular formula C17H12 It is a derivative of benzo[b]fluorene, characterized by the presence of two hydrogen atoms at the 2 and 11 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Dihydro-1H-benzo[b]fluorene typically involves the hydrogenation of benzo[b]fluorene. This process can be carried out using catalytic hydrogenation, where a catalyst such as palladium on carbon (Pd/C) is used under hydrogen gas at elevated pressures and temperatures. The reaction conditions may vary, but a common setup involves hydrogenation at 50-100 psi and temperatures ranging from 50-100°C.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity of the product. The reaction parameters are optimized to achieve maximum efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2,11-Dihydro-1H-benzo[b]fluorene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction of this compound can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,11-Dihydro-1H-benzo[b]fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2,11-Dihydro-1H-benzo[b]fluorene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, affecting its structure and function. It may also interact with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the context of its application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]fluorene: The parent compound, lacking the additional hydrogen atoms at the 2 and 11 positions.
2,3-Benzofluorene: Another derivative with different substitution patterns.
Indeno[1,2-b]fluorene: A structurally related compound with a different arrangement of aromatic rings.
Uniqueness
2,11-Dihydro-1H-benzo[b]fluorene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the synthesis of specialized organic compounds and materials.
Eigenschaften
CAS-Nummer |
41593-26-4 |
|---|---|
Molekularformel |
C17H14 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
2,11-dihydro-1H-benzo[b]fluorene |
InChI |
InChI=1S/C17H14/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)17/h1-2,4-6,8-9,11H,3,7,10H2 |
InChI-Schlüssel |
RXKTZOPRVWICAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


